molecular formula C18H14ClNO2 B11331039 7-chloro-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide

7-chloro-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide

Cat. No.: B11331039
M. Wt: 311.8 g/mol
InChI Key: JTUSAHDIOZRELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzoxepine ring, which is a seven-membered ring containing oxygen and nitrogen atoms, along with a chloro, methyl, and phenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloro-1-benzoxepine-4-carboxylic acid with N-methyl-N-phenylamine in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

7-chloro-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-chloro-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide is unique due to its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

7-chloro-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14ClNO2/c1-20(16-5-3-2-4-6-16)18(21)13-9-10-22-17-8-7-15(19)12-14(17)11-13/h2-12H,1H3

InChI Key

JTUSAHDIOZRELY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.